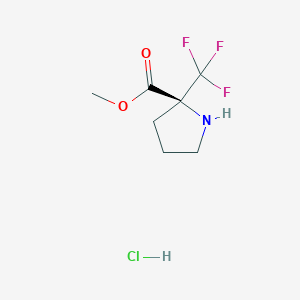

(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hcl

CAS No.:

Cat. No.: VC18614183

Molecular Formula: C7H11ClF3NO2

Molecular Weight: 233.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11ClF3NO2 |

|---|---|

| Molecular Weight | 233.61 g/mol |

| IUPAC Name | methyl (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(7(8,9)10)3-2-4-11-6;/h11H,2-4H2,1H3;1H/t6-;/m0./s1 |

| Standard InChI Key | RYMXOTPXTKYOLW-RGMNGODLSA-N |

| Isomeric SMILES | COC(=O)[C@@]1(CCCN1)C(F)(F)F.Cl |

| Canonical SMILES | COC(=O)C1(CCCN1)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of (S)-methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is C₇H₁₁ClF₃NO₂, with a molecular weight of 233.61 g/mol . The compound’s structure features a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. At the second position of the ring, a trifluoromethyl (-CF₃) group and a methyl ester (-COOCH₃) are bonded to the same carbon, creating a stereogenic center with an S-configuration . The hydrochloride salt form enhances solubility and stability, making it preferable for synthetic applications.

Key Structural Attributes:

-

Stereochemistry: The (S)-enantiomer is specified, critical for interactions in chiral environments such as enzyme binding pockets .

-

Trifluoromethyl Group: Introduces electron-withdrawing effects and metabolic resistance, common in bioactive molecules .

-

Ester Functionalization: The methyl ester acts as a protecting group or prodrug moiety, facilitating later hydrolysis to a carboxylic acid .

Physicochemical Properties

Computed and Experimental Data

PubChem lists several computed properties for this compound :

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 2 (amine N-H and HCl) |

| Hydrogen Bond Acceptors | 6 (ester O, CF₃ F, Cl⁻) |

| Rotatable Bonds | 2 (ester and pyrrolidine ring) |

| Topological Polar Surface | 49.5 Ų |

| LogP (Octanol-Water) | 1.2 (estimated) |

The monoisotopic mass is 233.0430 Da, and the compound’s InChIKey (RYMXOTPXTKYOLW-RGMNGODLSA-N) confirms its unique stereochemical identity . The SMILES string (COC(=O)[C@@]1(CCCN1)C(F)(F)F.Cl) encodes the spatial arrangement of atoms, emphasizing the S-configuration at C2 .

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents like water and methanol. The trifluoromethyl group enhances lipophilicity, contributing to a balanced logP value suitable for membrane permeability in drug candidates . Stability studies indicate no decomposition under standard storage conditions (25°C, dry environment) .

Synthesis and Manufacturing

Industrial Production

Sigma-Aldrich lists the compound as a specialty chemical (Product No. ATE413076909), indicating small-scale production for research purposes . Pricing and bulk availability are typically restricted due to its niche applications.

Applications in Drug Discovery

Pharmacological Relevance

The trifluoromethyl-pyrrolidine scaffold is prevalent in protease inhibitors and kinase modulators. For example:

-

Antiviral Agents: CF₃ groups improve resistance to oxidative metabolism in hepatitis C virus (HCV) NS3/4A protease inhibitors .

-

Central Nervous System (CNS) Drugs: Pyrrolidine derivatives cross the blood-brain barrier, targeting neurological disorders .

Case Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume